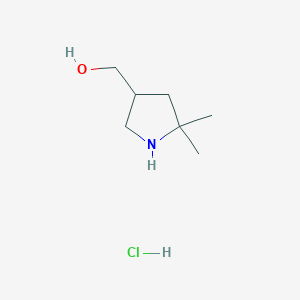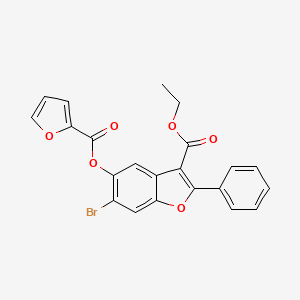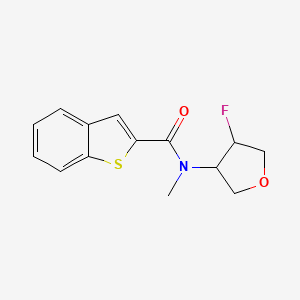![molecular formula C21H23N5O3 B3018727 3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1002483-08-0](/img/structure/B3018727.png)
3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and crystallography. While the exact compound is not directly mentioned in the provided papers, there are several closely related compounds and intermediates that can give insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simple precursors and building up the complex structure through a series of transformations. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives can be achieved by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines, or by using formimidates as ring-closing reagents . Similarly, the synthesis of certain pyrazole derivatives involves the reaction of propenone compounds with thiosemicarbazide . These methods could potentially be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a pyrazole carbothioamide derivative was determined, revealing a three-dimensional network stabilized by hydrogen bonding and other intermolecular interactions . This suggests that the target compound may also exhibit a complex crystal structure with potential for intermolecular interactions that could influence its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a pyrazole ring in the molecule suggests potential reactivity at the nitrogen atoms, which could be exploited in further chemical transformations . Additionally, the presence of an ester or amide group could allow for hydrolysis or other nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be quite diverse, depending on their molecular structure. For example, the presence of methoxy and other aryloxy groups can influence the solubility and electronic properties of the molecules . The crystal packing and hydrogen bonding patterns observed in the structures of similar compounds suggest that the target compound may have a solid-state structure conducive to forming a stable crystalline material .
Scientific Research Applications
Heterocyclic Synthesis
Compounds with structures similar to the one have been utilized in the synthesis of heterocyclic compounds, such as pyrazoles, thiophenes, thiazoles, and 1,3,4-thiadiazoles, which are significant in medicinal chemistry due to their potential antimicrobial properties (Farag, Kheder, & Mabkhot, 2009).
Receptor Antagonism
Derivatives of the pyrazolo[4,3-d]pyrimidine class have been identified as potent and selective antagonists for the human A3 adenosine receptor, with modifications in the structure leading to improved receptor-ligand recognition. This has implications for therapeutic applications, especially in the context of inflammatory and cardiovascular diseases (Squarcialupi et al., 2016).
Anti-Inflammatory and Anti-Cancer Activities
Novel synthetic routes have been explored for pyrazolo[1,5-a]pyrimidine derivatives, showing potential for anti-inflammatory and anti-cancer activities. These compounds have been synthesized using environmentally benign methods and have shown promising results in preliminary screenings (Kaping et al., 2016).
Biological Activity Assessment
The synthesis and structural refinement of heterocyclic compounds bearing resemblance to the compound have led to the identification of compounds with significant biological activities. This includes herbicidal activities and potential applications in pharmaceuticals, highlighting the diverse scientific research applications of these chemical structures (Li et al., 2006).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-12-18(23-19(27)11-8-14-6-9-15(29-2)10-7-14)26(25-13)21-22-17-5-3-4-16(17)20(28)24-21/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRDEPHDIYRQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=C(C=C2)OC)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)





![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

